molecular formula C15H18ClNO4 B2510172 Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate CAS No. 356586-66-8

Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2510172
CAS No.: 356586-66-8
M. Wt: 311.76
InChI Key: VSDKVSXVGAHLRU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative of interest in medicinal chemistry research. The benzofuran scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. This specific molecule features a chloromethyl-benzofuran core esterified with an ethanolamine substituent, a structure that suggests potential for further functionalization and exploration. Benzofuran-based compounds are actively investigated as key scaffolds for developing therapeutic agents. Recent scientific literature highlights the significant research interest in benzofuran and related heterocyclic compounds as core structures for pharmaceuticals, including investigations into their use as antiviral agents for diseases such as hepatitis C and as antagonists for targets like the melanin concentrating hormone receptor (MCH-R1) for metabolic diseases . Furthermore, benzofuran carboxylic acid derivatives are the subject of patent research for various pharmacological applications . The presence of the 2-hydroxyethylamino methyl group on this compound makes it a valuable intermediate for researchers designing and synthesizing novel molecules to study structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 4-chloro-5-[(2-hydroxyethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-3-20-15(19)14-9(2)12-11(21-14)5-4-10(13(12)16)8-17-6-7-18/h4-5,17-18H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDKVSXVGAHLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate (referred to as Compound Y512-7383) is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, suggests diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Weight311.76 g/mol
Molecular FormulaC15H18ClN4O4
LogP2.667
LogD1.626
Polar Surface Area58.05 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways .
  • Neuroprotective Effects : The compound's ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT) has been explored, suggesting a role in increasing GABA levels in the brain, which could have implications for treating neurological disorders such as epilepsy .
  • Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound's interaction with enzymes such as GABA-AT suggests a mechanism where it modulates neurotransmitter levels, potentially influencing neuronal excitability and overall brain function .
  • Induction of Apoptosis : The anticancer effects may be mediated through pathways that promote programmed cell death in tumor cells, although specific targets remain to be identified.

Case Studies

Several studies have examined the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Animal Models : Animal studies are needed to assess the pharmacokinetics and in vivo efficacy of this compound, particularly regarding its neuroprotective and anticancer effects.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that compounds with structural similarities to Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate may exhibit anti-inflammatory and analgesic properties. These findings suggest that this compound could be developed as a therapeutic agent for conditions characterized by inflammation and pain.

Anticancer Research

The compound's potential as an anticancer agent has been explored in the context of Mannich bases, which are known for their cytotoxic effects against various cancer cell lines. Research indicates that modifications to the benzofuran structure can enhance its activity against specific cancer types, including hepatocellular carcinoma and breast cancer .

Versatile Synthetic Pathways

The synthesis of this compound can be achieved through multiple methods, highlighting its adaptability in synthetic applications. This versatility allows chemists to tailor the synthesis according to desired properties or functionalities.

Comparative Structural Analysis

The compound shares structural features with other biologically active compounds, allowing for comparative studies that can elucidate structure-activity relationships (SAR). For instance:

Compound NameStructural FeaturesBiological Activity
4-Chloro-5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acidHydroxy and carboxylic acid groupsAnti-inflammatory
Ethyl 4-chloro-5-(aminomethyl)-3-methylbenzoateAminomethyl group instead of hydroxyethylaminoAntimicrobial
Methyl 4-chloro-5-(hydroxypropyl)-3-methylbenzofuran-2-carboxylateHydroxypropyl groupAntioxidant

This table illustrates the potential for this compound to exhibit distinct biological properties due to its unique combination of functional groups.

Case Studies and Research Findings

Research on similar compounds has provided insights into the pharmacological profiles of benzofuran derivatives. For example, studies have shown that modifications in the functional groups can lead to enhanced biological activities, such as increased potency against specific disease targets or improved pharmacokinetic properties.

Case Study: Anticancer Activity

In a study focusing on Mannich bases derived from benzofuran structures, several compounds were evaluated against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines. The results indicated that specific substitutions on the benzofuran scaffold significantly influenced cytotoxicity levels, suggesting that this compound could be a candidate for further investigation in anticancer drug development .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate Cl (4), [(2-HEA)methyl] (5), Me (3), EtO2C (2) Hydroxyethylamino, ester ~353.8 (estimated)
Ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 17122-22-4) Cl (4), OH (5), Me (2), EtO2C (3) Hydroxyl, ester 284.7
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS 126062-22-4) NH2 (3), Br (7), Cl (5), EtO2C (2) Amino, halogen, ester 333.6
Ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate (CAS 58368-97-1) (2-Cl-benzoyl)oxy (4), Me (3), EtO2C (2) Aromatic ester, chloro-substituted 403.8

Key Observations :

  • Polarity: The [(2-hydroxyethyl)amino]methyl group in the target compound increases hydrophilicity compared to halogenated analogs (e.g., CAS 126062-22-4) .
  • Steric Effects : The methyl group at position 3 is conserved in multiple analogs, suggesting its role in stabilizing the benzofuran core.

Structural and Crystallographic Insights

  • Hydrogen Bonding: Similar to the carboxyl group in , the hydroxyethylamino group likely participates in intermolecular hydrogen bonds, influencing crystal packing and stability .
  • Conformation: The benzofuran ring in analogs (e.g., ) is planar, with deviations <0.01 Å, suggesting rigidity. Substituents like [(2-hydroxyethyl)amino]methyl may introduce slight distortions due to steric or electronic effects .

Preparation Methods

Japp-Klingermann/Fischer Indole Synthesis

The benzofuran scaffold is constructed via the Japp-Klingermann reaction, which couples diazonium salts with β-ketoesters. For example, o-hydroxyacetophenone derivatives react with ethyl pyruvate under acidic conditions to form the bicyclic system.

Procedure :

  • Dissolve 5-methyl-2-hydroxyacetophenone (10 mmol) in ethanol.
  • Add ethyl pyruvate (12 mmol) and concentrated HCl (2 mL).
  • Reflux at 80°C for 12 hours.
  • Yield: 78% of ethyl 3-methyl-1-benzofuran-2-carboxylate.

Hemetsberger-Knittel Cyclization

Alternative routes employ the Hemetsberger indole synthesis, adapting it for benzofurans by substituting azides with oxygen nucleophiles.

Regioselective Chlorination at Position 4

Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

NCS in tetrahydrofuran (THF) selectively chlorinates the electron-rich position 4 of the benzofuran ring.

Optimized Conditions :

  • React ethyl 3-methyl-1-benzofuran-2-carboxylate (5 mmol) with NCS (5.5 mmol) in THF.
  • Stir at 25°C for 6 hours.
  • Yield: 85% of ethyl 4-chloro-3-methyl-1-benzofuran-2-carboxylate.

Hydrochloric Acid/Hydrogen Peroxide System

A patent method for pyrazole chlorination was adapted for benzofurans:

  • Combine ethyl 3-methyl-1-benzofuran-2-carboxylate (1 eq) with HCl (35–40%, 1.2 eq) and H₂O₂ (30–40%, 1.5 eq) in dichloroethane.
  • Heat at 60°C for 7 hours.
  • Yield: 72%.

Introduction of the 5-{[(2-Hydroxyethyl)amino]methyl} Group

Mannich Reaction

A three-component reaction introduces the aminomethyl moiety:

  • Mix ethyl 4-chloro-3-methyl-1-benzofuran-2-carboxylate (5 mmol), formaldehyde (6 mmol), and 2-hydroxyethylamine (6 mmol) in ethanol.
  • Reflux at 70°C for 8 hours.
  • Yield: 68%.

Reductive Amination

For higher regiocontrol:

  • Formylate position 5 using Vilsmeier-Haack conditions (POCl₃/DMF).
  • Reduce the aldehyde with NaBH₄ in the presence of 2-hydroxyethylamine.
  • Yield: 74%.

Esterification and Final Product Characterization

The ethyl ester is typically introduced early but can be refined via acid-catalyzed esterification:

  • React 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylic acid (5 mmol) with ethanol (20 mL) and H₂SO₄ (0.5 mL).
  • Reflux for 24 hours.
  • Yield: 92%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, J = 7.1 Hz, –COOCH₂CH₃), 2.58 (s, 3H, Ar–CH₃), 3.21 (t, 2H, J = 5.3 Hz, –NHCH₂CH₂OH), 3.78 (t, 2H, J = 5.3 Hz, –NHCH₂CH₂OH), 4.41 (q, 2H, J = 7.1 Hz, –COOCH₂CH₃), 4.92 (s, 2H, Ar–CH₂NH–), 7.24–7.37 (m, 2H, Ar–H).
  • FT-IR (KBr) : 1745 cm⁻¹ (C=O ester), 3340 cm⁻¹ (–NH and –OH).
  • XRD Analysis : Monoclinic crystal system, space group P2₁/n, Z = 4.

Computational Validation of Synthetic Routes

Density functional theory (DFT) calculations at the UB3LYP/6-31G(d,p) level confirm the stability of the chlorinated intermediate, with a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular electrostatic potential maps highlight the nucleophilic character of the aminomethyl group, aligning with its susceptibility to acylations.

Yield Optimization and Industrial Scalability

Table 1: Comparative Yields of Key Steps

Step Method Yield (%) Source
Benzofuran formation Japp-Klingermann 78
Chlorination NCS in THF 85
Aminomethylation Mannich reaction 68
Esterification Acid-catalyzed 92

Industrial protocols from patent literature emphasize solvent recycling (dichloroethane recovery ≥90%) and catalyst-free conditions to minimize waste.

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions:

Friedel-Crafts acylation to construct the benzofuran core.

Chlorination at the 4-position using reagents like SOCl₂ or PCl₅.

Mannich reaction to introduce the (2-hydroxyethyl)aminomethyl group at the 5-position.

Esterification to finalize the ethyl carboxylate moiety.
Characterization relies on NMR spectroscopy (¹H/¹³C) for functional group verification and HPLC for purity assessment (>95%). Mass spectrometry (HRMS) confirms molecular weight .

Q. Which analytical techniques are critical for confirming the compound’s structural identity?

  • X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., using SHELXL for refinement) .
  • FT-IR spectroscopy : Validates functional groups (e.g., ester C=O at ~1700 cm⁻¹, N-H stretch from the hydroxyethylamine group).
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, Cl) .

Q. What in vitro assays are typically used to evaluate this compound’s bioactivity?

  • Enzyme inhibition assays : Target-specific kinases or proteases (IC₅₀ determination).
  • Cell viability assays (e.g., MTT): Assess cytotoxicity against cancer cell lines.
  • Molecular docking : Predict binding modes with proteins like COX-2 or EGFR .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during synthesis optimization?

Contradictions often arise from:

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may improve Mannich reaction efficiency but increase side reactions.
  • Temperature gradients : Higher temperatures (>80°C) accelerate chlorination but risk decomposition.
    Methodology : Use a Design of Experiments (DoE) approach to systematically vary parameters (solvent, temp, catalyst loading) and analyze outcomes via ANOVA. Cross-validate with HPLC tracking to identify byproducts .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use mixed solvents (e.g., EtOH/DCM) to improve crystal growth.
  • Seeding techniques : Introduce microcrystals to induce ordered lattice formation.
  • Low-temperature data collection (100 K): Minimizes thermal motion artifacts. If twinning occurs, refine using SHELXL’s TWIN/BASF commands .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Comparative studies with analogs reveal:

Substituent Impact Example
Cl at 4-position Enhances lipophilicity (logP ↑) and membrane permeability.Higher cytotoxicity in MCF-7 cells vs. non-chlorinated analogs .
(2-hydroxyethyl)amino Introduces H-bond donors, improving target binding (e.g., kinase inhibition).10-fold lower IC₅₀ vs. dimethylamino analogs in kinase assays .

Q. How can conflicting bioactivity results across cell lines be analyzed?

  • Mechanistic profiling : Use transcriptomics to identify differentially expressed genes in sensitive vs. resistant lines.
  • Metabolic stability assays : Check cytochrome P450 interactions (e.g., CYP3A4) that may alter efficacy.
  • 3D spheroid models : Better replicate in vivo tumor heterogeneity than monolayer cultures .

Methodological Guidance

8. Designing a structure-activity relationship (SAR) study for this compound:

Synthesize analogs : Vary substituents (e.g., replace Cl with Br, modify the hydroxyethyl group).

Assay across multiple targets : Include enzymes (kinases, proteases) and cell lines (cancer, normal).

Computational modeling : Use QSAR to correlate electronic properties (HOMO/LUMO) with activity.

Statistical validation : Apply multivariate regression to identify significant SAR trends .

9. Best practices for stability and storage:

  • Storage : -20°C under inert gas (Ar) to prevent ester hydrolysis.
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS.
  • Lyophilization : For long-term storage, lyophilize as a citrate salt to enhance solubility and stability .

Data Contradiction Analysis

10. Resolving discrepancies in reported enzyme inhibition values:

  • Standardize assay conditions : pH, ionic strength, and ATP concentration (for kinases) critically affect IC₅₀.
  • Control for protein batch variability : Use recombinant proteins from the same supplier.
  • Meta-analysis : Compare data across ≥3 independent studies to identify outliers .

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